2-methyl-1,2-thiazol-3-one;hydrate

Antimicrobial preservatives Isothiazolinone biocides Minimum inhibitory concentration

2-Methyl-1,2-thiazol-3-one hydrate (CAS 2089381-44-0), also known as methylisothiazolinone (MIT), is a heterocyclic organic compound belonging to the isothiazolinone class of broad-spectrum biocides and preservatives. This hydrate form exists as a white solid with the molecular formula C₄H₅NOS·xH₂O (MW: 115.15 for the anhydrous base), demonstrating infinite water solubility and compatibility with a wide range of water-soluble solvents.

Molecular Formula C4H7NO2S
Molecular Weight 133.17
CAS No. 2089381-44-0
Cat. No. B2701795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1,2-thiazol-3-one;hydrate
CAS2089381-44-0
Molecular FormulaC4H7NO2S
Molecular Weight133.17
Structural Identifiers
SMILESCN1C(=O)C=CS1.O
InChIInChI=1S/C4H5NOS.H2O/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H2
InChIKeyZQAJSAKLJLEPQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1,2-thiazol-3-one Hydrate (MIT) CAS 2089381-44-0: Chemical Class and Baseline Characteristics for Procurement Decisions


2-Methyl-1,2-thiazol-3-one hydrate (CAS 2089381-44-0), also known as methylisothiazolinone (MIT), is a heterocyclic organic compound belonging to the isothiazolinone class of broad-spectrum biocides and preservatives [1]. This hydrate form exists as a white solid with the molecular formula C₄H₅NOS·xH₂O (MW: 115.15 for the anhydrous base), demonstrating infinite water solubility and compatibility with a wide range of water-soluble solvents [2]. MIT is employed across industrial water treatment, paints and coatings, personal care formulations, and household cleaning products to control bacterial, fungal, and algal growth [1]. As a stand-alone preservative approved for use in cosmetics at a maximum concentration of 100 ppm in the EU, MIT is distinguished from the historically dominant CMIT/MIT mixture which is now restricted in leave-on products due to contact dermatitis concerns [3].

Why Generic 2-Methyl-1,2-thiazol-3-one Hydrate Substitution Fails: The Isothiazolinone Differentiation Problem


The isothiazolinone class exhibits substantial variation in antimicrobial potency, skin sensitization potential, and physicochemical stability across its members, rendering generic substitution between MIT, CMIT (chloromethylisothiazolinone), BIT (benzisothiazolinone), and OIT (octylisothiazolinone) scientifically indefensible . The chloro-substituted CMIT demonstrates 7- to 200-fold lower MIC values than MIT alone against common microbial targets, but this potency comes with a significantly elevated skin sensitization risk that has driven regulatory restrictions on CMIT-containing mixtures in leave-on applications [1]. Conversely, MIT offers a calibrated balance of standalone preservative efficacy at permissible use levels without the chlorinated derivative's heightened sensitization liability, making it the preferred option for formulations where leave-on skin contact is anticipated or where regulatory compliance with CMIT restrictions is mandated [2]. Substituting MIT with BIT introduces different spectrum gaps, while OIT substitution fails in aqueous systems due to solubility limitations. Each isothiazolinone thus occupies a distinct performance and regulatory niche that generic interchange cannot accommodate.

2-Methyl-1,2-thiazol-3-one Hydrate MIT: Product-Specific Quantitative Evidence for Procurement and Formulation Selection


CMIT vs. MIT: Comparative Antimicrobial Potency and the Efficacy-Safety Trade-off for Formulation Decisions

MIT alone demonstrates standalone antimicrobial activity against a broad spectrum of microorganisms, though its potency is substantially lower than the chlorinated analog CMIT. MIT MIC values against S. aureus (0.0045% w/w), P. aeruginosa (0.0015% w/w), and C. albicans (0.0065% w/w) provide adequate preservation at approved use concentrations . However, when combined with CMIT, MIC values are reduced by 7- to 200-fold, confirming that CMIT is 'much more effective than its unsubstituted form (MIT)' [1]. This potency differential forms the basis for the CMIT/MIT blended products widely used in industrial applications where maximum antimicrobial power is required.

Antimicrobial preservatives Isothiazolinone biocides Minimum inhibitory concentration

MIT Standalone vs. CMIT/MIT Mixture: Skin Sensitization Potency and Regulatory Acceptability Thresholds

A comparative risk assessment using the Local Lymph Node Assay (LLNA) and Human Repeat Insult Patch Test (HRIPT) established that (chloro)methyl isothiazolinone (CMI/CMIT) is a 'significantly stronger sensitizer' than either methyl trimethylene isothiazolinone (MTI) or benzisothiazolinone (BIT) [1]. This differential sensitization potency has driven divergent regulatory outcomes: the CMIT/MIT mixture is no longer permitted as a preservative in leave-on cosmetics in the EU due to allergic contact dermatitis concerns [2]. In contrast, MIT itself was approved as a stand-alone preservative at a maximum concentration of 100 ppm, as skin irritation was not observed at this concentration in 3D human skin model (EpiDerm™) testing [2][3]. Epidemiological data from New Zealand shows MIT sensitization rates peaked at 11.9% in 2017 before decreasing to 6.4% in 2021 following international concentration limit harmonization [4].

Skin sensitization Allergic contact dermatitis Preservative safety Cosmetic regulation

MIT vs. BIT vs. MTI: Quantitative Ranking of Skin Sensitization Potency in Isothiazolinone Biocides

Among the three major isothiazolinone biocides evaluated in a comparative LLNA and HRIPT study, a clear potency hierarchy emerged: CMIT (CMI) > MTI (methyl trimethylene isothiazolinone) > BIT (benzisothiazolinone) [1]. Both LLNA and HRIPT data consistently demonstrated that BIT is a 'somewhat weaker skin sensitizer than MTI' [1]. While MIT itself was not directly compared in this specific study, the established structure-activity relationship—whereby chloro-substitution markedly increases sensitization potency and benz-substitution reduces it relative to methyl-substituted variants—positions MIT's sensitization potential between MTI and BIT. Importantly, cross-reactivity data indicate that 'the more weakly sensitizing isothiazolinones do not elicit allergic reactions in subjects sensitized to MCI' [1], meaning MIT can potentially be used in formulations intended for individuals sensitized to CMIT-containing products.

Skin sensitization Isothiazolinone Risk assessment LLNA

MIT vs. CMIT: Differential Reactivity with Free Active Chlorine and Implications for Water Treatment System Compatibility

In chlorinated water systems where biocides may coexist with disinfectants, MIT and CMIT exhibit markedly different reactivity profiles. Second-order rate constants for MIT with free active chlorine (FAC) species were determined as 0.13 M⁻¹·s⁻¹ (HOCl), 1.95 × 10⁵ M⁻¹·s⁻¹ (Cl₂O), and 5.14 × 10⁵ M⁻¹·s⁻¹ (Cl₂) [1]. CMIT reactivity with FAC was approximately 1-2 orders of magnitude lower than MIT under the same conditions [1]. Both compounds undergo chlorination primarily at the sulfur atom, leading to sulfoxide and sulfone formation with concomitant loss of acute toxicity [1]. At typical disinfection chlorine exposures (~200 mg·L⁻¹·min) in secondary effluent, chlorination achieved less than 10% elimination of both biocides, though removal could be substantially increased by acidifying to pH 5.5 [1].

Chlorination Water treatment Degradation kinetics Isothiazolinone biocides

MIT Formulation Stability: pH and Temperature Tolerance Ranges for Industrial and Cosmetic Processing Compatibility

MIT demonstrates a broad operational stability window that supports its integration into diverse formulation matrices. The compound remains stable at temperatures below 60°C and can tolerate short-term exposure up to 80°C, making it suitable for high-temperature processing environments encountered in industrial manufacturing [1]. The pH tolerance range spans from 2 to 12, enabling compatibility with acidic, neutral, and alkaline formulations without degradation or loss of antimicrobial activity [1][2]. MIT is miscible with water in all proportions and compatible with a wide range of water-soluble solvents, emulsifiers, surfactants, and protein components [1][2]. Environmental degradability is favorable, with the compound classified as readily biodegradable in natural environments and leaving no residual contamination [2]. While specific quantitative comparative stability data for BIT or OIT under identical conditions were not identified in the search corpus, these operational parameters represent class-level inference based on established isothiazolinone structure-stability relationships.

Preservative stability pH tolerance Thermal stability Formulation compatibility

MIT vs. CMIT: Comparative Activity Retention in High Organic Matter Matrices for Food Processing and Industrial Water Applications

In fresh-cut vegetable processing wash water containing high organic matter loads, the antimicrobial activity of CMIT/MIT mixtures (tested at 3:1 and 1:1 ratios) was not decreased by increasing organic matter content, in contrast to free chlorine which suffered marked efficacy reduction due to by-product formation [1]. The chloro-substituted isothiazolinone (CMIT) component was proven to be 'much more effective than its unsubstituted form (MIT)' [1]. Minimum bactericidal concentration (MBC) values determined in synthetic wash water over 90 seconds of contact time against Salmonella (10³ CFU/mL) were: 50 mg/L for CMIT:MIT 3:1, 100 mg/L for CMIT:MIT 1:1, compared to 9 mg/L for free chlorine [1]. For E. faecalis inactivation, MBC values were 50 mg/L (BZK) and 10 mg/L (DDAC) [1]. Gram-negative bacteria showed greater sensitivity to CMIT:MIT than Gram-positive organisms, opposite to the pattern observed with quaternary ammonium compounds [1].

Organic load tolerance Food processing Wash water disinfection Isothiazolinone efficacy

2-Methyl-1,2-thiazol-3-one Hydrate MIT: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Leave-On Cosmetic and Personal Care Formulations Requiring EU-Compliant Preservative Solutions

MIT at concentrations up to 100 ppm is the only isothiazolinone preservative with established regulatory acceptance for leave-on cosmetic products in the EU [1]. Unlike CMIT/MIT mixtures, which are banned from leave-on applications due to allergic contact dermatitis concerns, MIT demonstrated no skin irritation at 100 ppm in 3D human skin model (EpiDerm™) testing [1][2]. Formulators developing leave-on creams, lotions, sunscreens, and other skin-contact products should select MIT as the sole compliant isothiazolinone option. The compound's broad pH tolerance (2-12) and compatibility with emulsifiers and surfactants further support its integration into diverse cosmetic matrices . Procurement of MIT for this application requires verification of purity specifications and absence of CMIT contamination, as cross-contamination could render formulations non-compliant.

Alkaline Industrial Formulations (Paints, Coatings, Adhesives) Requiring Extended pH Stability

MIT's exceptional pH stability range of 2-12 makes it the preferred preservative for alkaline water-based formulations including latex paints, polymer emulsions, adhesives, and construction chemicals [1]. CMIT/MIT blended products typically exhibit reduced stability above pH 9, limiting their applicability in alkaline systems [1]. Industrial formulators operating at pH 9-12 should prioritize MIT over CMIT/MIT blends to ensure consistent preservative efficacy throughout product shelf-life. The compound's thermal stability up to 60°C (short-term to 80°C) also supports high-temperature processing during paint and coating manufacturing [2]. Recommended use levels for industrial preservation range from 0.05% to 0.2% (w/w), with regular monitoring of microbial contamination levels [2].

Cooling Water and Industrial Water Treatment Systems with Varying Organic Loads

MIT-based formulations maintain antimicrobial activity under high organic matter conditions where chlorine and other oxidizing biocides exhibit rapid efficacy loss [1]. This property makes MIT and its blends with CMIT particularly valuable for cooling tower water treatment, paper mill process water, and industrial recirculating systems where organic contamination from biofilms, process leaks, or environmental ingress is unavoidable [1][2]. While CMIT/MIT 3:1 blends offer superior potency (MBC 50 mg/L vs. 100 mg/L for 1:1 ratio), the selection between pure MIT and CMIT/MIT blends should be driven by the specific regulatory and safety profile required for the application [1]. For closed industrial systems with minimal human exposure, higher-potency CMIT/MIT blends may be appropriate; for open recirculating systems where worker contact or environmental discharge is a concern, pure MIT formulations offer a favorable risk-benefit profile.

Rinse-Off Personal Care and Household Cleaning Products Requiring Cost-Effective Broad-Spectrum Preservation

Rinse-off products including shampoos, conditioners, body washes, liquid soaps, and household cleaners represent the largest volume application for MIT as a preservative [1]. In these applications, the compound's broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, fungi, and yeast provides adequate preservation at recommended dosages of 0.02-0.1% (w/w) [2]. While CMIT/MIT blends offer 7- to 200-fold greater potency, the sensitization concerns associated with CMIT are mitigated by the rinse-off nature of these products . Procurement decisions for this application segment should prioritize cost-effectiveness and supply reliability, with MIT available in multiple concentration grades (10%, 20%, 30%, 50%, 70%) to accommodate diverse formulation and handling requirements [2].

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